4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
The synthesis of 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-isopropylphenol with 3-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Isopropyl-2-(trifluoromethyl)aniline
- 4-Fluoro-2-isopropoxyaniline hydrochloride
These compounds share some structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications.
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQNYMNIGCIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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